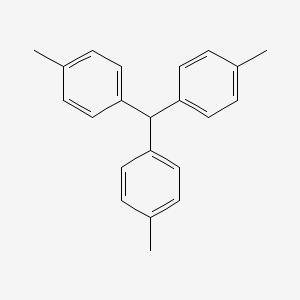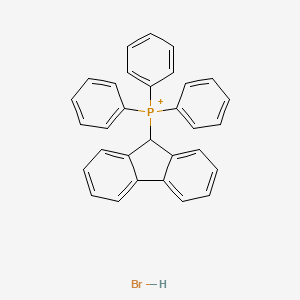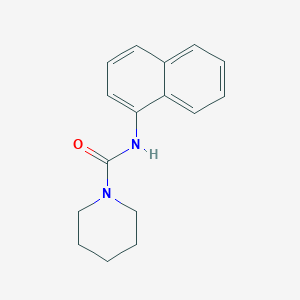
Tri(P-tolyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tri(p-tolyl)méthane est un composé organique de formule moléculaire C22H22. Il s'agit d'un dérivé du méthane où trois atomes d'hydrogène sont remplacés par des groupes p-tolyle (groupes 4-méthylphényle). Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Tri(p-tolyl)méthane peut être synthétisé par plusieurs méthodes. Une approche courante consiste à faire réagir le bromure de p-tolylmagnesium avec le tétrachlorure de carbone, suivi d'une hydrolyse. Une autre méthode consiste à l'alkylation de Friedel-Crafts du toluène avec le trichlorométhane en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Méthodes de production industrielle
Dans les milieux industriels, le Tri(p-tolyl)méthane est produit à l'aide de procédés d'alkylation de Friedel-Crafts à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de séparation avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le Tri(p-tolyl)méthane subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des alcools, des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en hydrocarbures plus simples.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents groupes fonctionnels dans les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Hydrogénation catalytique utilisant des catalyseurs de palladium ou de platine.
Substitution : Halogénation utilisant du chlore ou du brome en présence d'un acide de Lewis.
Principaux produits formés
- Alcool p-tolylique, p-tolualdéhyde et acide p-toluique.
Réduction : Toluène et autres hydrocarbures plus simples.
Substitution : Dérivés halogénés comme le p-chlorotoluène et le p-bromotoluène.
Applications De Recherche Scientifique
Le Tri(p-tolyl)méthane a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques et comme ligand en chimie de coordination.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation dans le développement de médicaments et comme élément constitutif de produits pharmaceutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du Tri(p-tolyl)méthane implique son interaction avec des cibles moléculaires par le biais de diverses voies. Dans les systèmes biologiques, il peut interagir avec des enzymes et des récepteurs, entraînant des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of Tri(P-tolyl)methane involves its interaction with molecular targets through various pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Triphénylméthane : Structure similaire mais avec des groupes phényle au lieu de groupes p-tolyle.
Tri(p-anisyl)méthane : Contient des groupes p-anisyle (4-méthoxyphényle) au lieu de groupes p-tolyle.
Tri(p-bromophényl)méthane : Contient des groupes p-bromophényle au lieu de groupes p-tolyle.
Unicité
Le Tri(p-tolyl)méthane est unique en raison de la présence de groupes p-tolyle, qui confèrent des propriétés chimiques et physiques spécifiques. Ces propriétés le rendent adapté à certaines applications où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
16845-02-6 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-[bis(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
Clé InChI |
WYGIWVCWYKSYOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)




![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)




![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)



